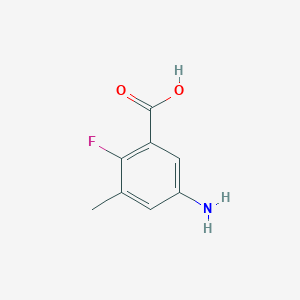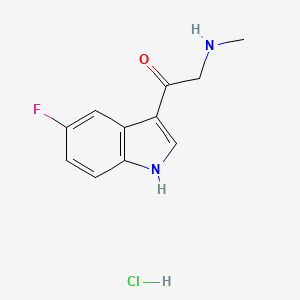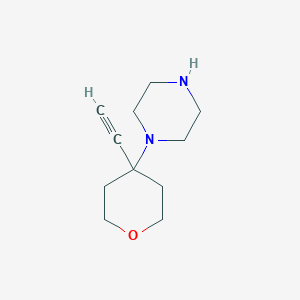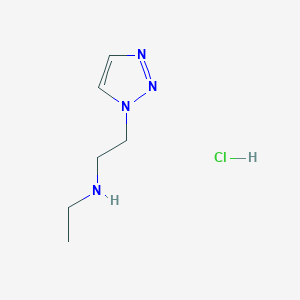![molecular formula C9H20OSi B13514898 {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of the trimethylsilyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of cyclobutene derivatives using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers.
化学反応の分析
Types of Reactions
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include cyclobutyl ketones, aldehydes, and substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
- {3-[(trimethylsilyl)methyl]cyclopentyl}methanol
- {3-[(trimethylsilyl)methyl]cyclohexyl}methanol
- {3-[(trimethylsilyl)methyl]cyclopropyl}methanol
Uniqueness
Compared to similar compounds, {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exhibits unique chemical properties due to the presence of the cyclobutyl ring, which imparts strain and reactivity
特性
分子式 |
C9H20OSi |
|---|---|
分子量 |
172.34 g/mol |
IUPAC名 |
[3-(trimethylsilylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-10H,4-7H2,1-3H3 |
InChIキー |
XVURRRFPCJLXQT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1CC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




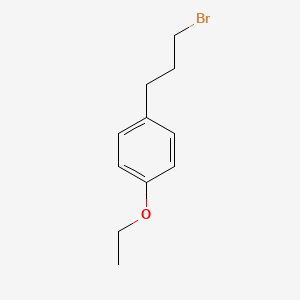
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)

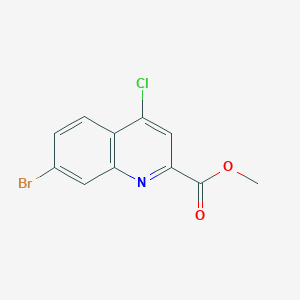
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
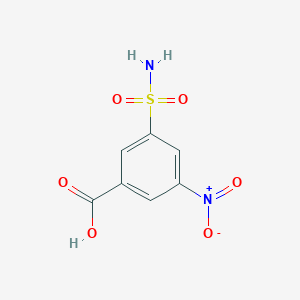
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
